N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide
Description
N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15(13-20)14-24-17-8-3-2-7-16(17)21-18(23)22-12-6-11-19(22)9-4-5-10-19/h2-3,6-8,11,15H,4-5,9-10,12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWWBJUPMNZMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1NC(=O)N2CC=CC23CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4One common method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit viral proteases by binding to the active site and preventing the enzyme from processing viral proteins . This inhibition can disrupt the viral replication cycle and reduce the spread of the virus.
Comparison with Similar Compounds
Similar Compounds
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share a similar spirocyclic structure and have been studied for their potential as enzyme inhibitors.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4,4]non-3-ene: Another spirocyclic compound with different functional groups and applications.
Uniqueness
N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal chemistry highlight its significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
